

# Application Notes and Protocols: Metal-Free Synthesis of Indazoles from 2-Aminophenyl Ketoximes

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## Compound of Interest

**Compound Name:** *Ethanone, 1-(2-aminophenyl)-, oxime*

**Cat. No.:** B1621877

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## Introduction

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their prevalence in medicinal chemistry underscores the continuous need for efficient, scalable, and environmentally benign synthetic methodologies. Traditional syntheses of indazoles often rely on transition-metal catalysts, which can introduce metallic impurities into the final products and necessitate additional purification steps. This has spurred the development of metal-free synthetic routes.

This document provides detailed protocols for the metal-free synthesis of indazoles from readily accessible 2-aminophenyl ketoximes or their in-situ generated precursors. Two primary methods are highlighted: a one-pot synthesis from 2-aminophenones and hydroxylamine derivatives, and a cyclization of pre-formed 2-aminophenyl ketoximes. These protocols offer mild reaction conditions, broad substrate scope, and high yields, making them attractive for both academic research and industrial drug development.

## Reaction Principle

The metal-free synthesis of indazoles from 2-aminophenyl ketoximes proceeds via an intramolecular electrophilic amination pathway. The key steps involve the formation of the 2-aminophenyl ketoxime, followed by activation of the oxime hydroxyl group to create a good leaving group. Subsequent intramolecular nucleophilic attack of the amino group onto the nitrogen of the oxime moiety leads to cyclization and formation of the indazole ring system.

## Data Presentation

The following table summarizes the quantitative data for the synthesis of various substituted indazoles using a one-pot, metal-free method from 2-aminophenones and a hydroxylamine derivative.

Entry	2-Aminophenone Substrate	Product	Yield (%)
1	2-Aminoacetophenone	3-Methyl-1H-indazole	95
2	2-Amino-5-chloroacetophenone	5-Chloro-3-methyl-1H-indazole	92
3	2-Amino-5-bromoacetophenone	5-Bromo-3-methyl-1H-indazole	93
4	2-Amino-5-fluoroacetophenone	5-Fluoro-3-methyl-1H-indazole	85
5	2-Amino-5-nitroacetophenone	3-Methyl-5-nitro-1H-indazole	78
6	2-Amino-4-methylacetophenone	3,4-Dimethyl-1H-indazole	90
7	2-Amino-4-methoxyacetophenone	4-Methoxy-3-methyl-1H-indazole	88
8	2-Aminobenzophenone	3-Phenyl-1H-indazole	97
9	2-Amino-5-chlorobenzophenone	5-Chloro-3-phenyl-1H-indazole	96
10	(2-Aminophenyl)(pyridin-2-yl)methanone	3-(Pyridin-2-yl)-1H-indazole	82

## Experimental Protocols

### Protocol 1: One-Pot Synthesis from 2-Aminophenones and Hydroxylamine Derivatives

This protocol is adapted from the work of Wang et al. and describes a scalable, metal-free synthesis of indazoles.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

#### Materials:

- Substituted 2-aminophenone (1.0 equiv)
- O-Mesitylenesulfonylhydroxylamine (MSH) or a suitable precursor like N-(tert-Butoxycarbonyl)-O-mesitylenesulfonylhydroxylamine (1.2 equiv)
- Trifluoroacetic acid (TFA) (if using Boc-protected hydroxylamine)
- Dichloromethane (DCM) or another suitable solvent
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

#### Procedure:

- Reaction Setup: To a solution of the 2-aminophenone (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add N-(tert-Butoxycarbonyl)-O-mesitylenesulfonylhydroxylamine (1.2 mmol).
- Deprotection (if applicable): If using the Boc-protected hydroxylamine, add trifluoroacetic acid (2.0 equiv) to the mixture and stir at room temperature for 30 minutes to remove the Boc protecting group in situ.
- Condensation and Cyclization: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction typically goes to completion within 2-12 hours.
- Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column

chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure indazole product.

## Protocol 2: Cyclization of 2-Aminophenyl Ketoximes

This protocol is based on the method developed by Counciller et al. for the synthesis of 1H-indazoles from pre-formed 2-aminobenzoximes.<sup>[7]</sup>

### Materials:

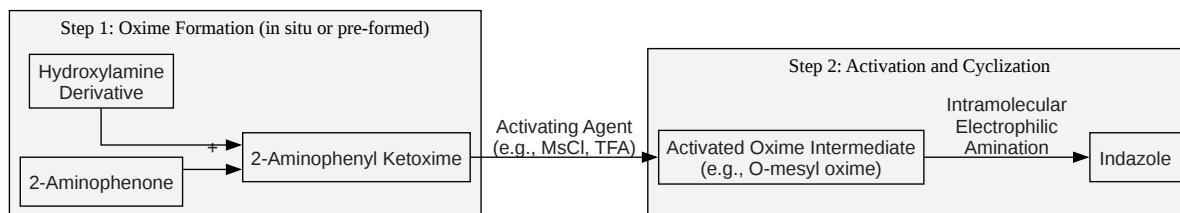
- Substituted (E)-1-(2-aminophenyl)ethanone oxime (1.0 equiv)
- Triethylamine (TEA) (1.5 equiv)
- Methanesulfonyl chloride (MsCl) (1.2 equiv)
- Dichloromethane (DCM) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

### Procedure:

- Reaction Setup: Dissolve the 2-aminophenyl ketoxime (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Addition of Reagents: To the cooled solution, add triethylamine (1.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (1.2 mmol).
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

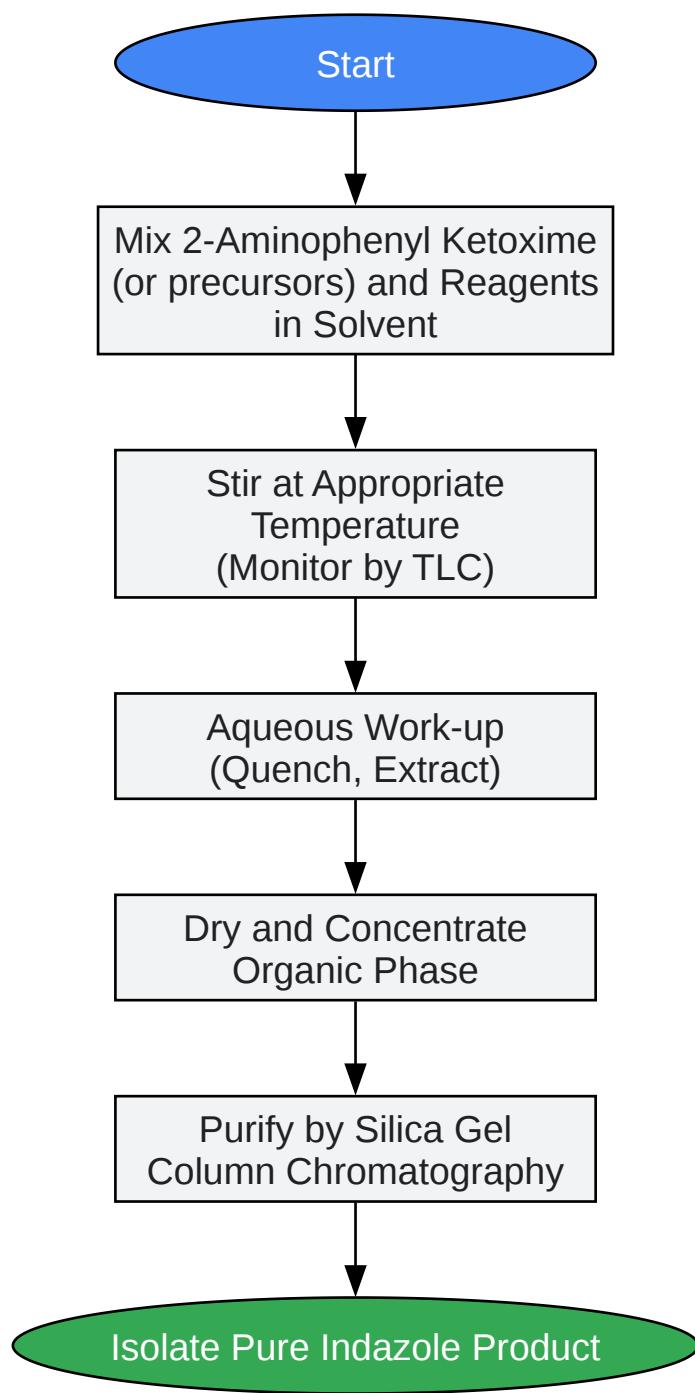
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using an ethyl acetate/hexanes gradient) to yield the desired 1H-indazole.

## Mandatory Visualizations



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Caption: Proposed reaction pathway for the metal-free synthesis of indazoles.



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Caption: General experimental workflow for the synthesis of indazoles.

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## References

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